2-Furancarboxaldehyde, 5-(phenylsulfonyl)-
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Overview
Description
2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is an organic compound characterized by a furan ring substituted with a phenylsulfonyl group at the 5-position and an aldehyde group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- typically involves the sulfonylation of 2-furancarboxaldehyde. One common method includes the reaction of 2-furancarboxaldehyde with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- .
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, 5-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Furancarboxylic acid, 5-(phenylsulfonyl)-
Reduction: 2-Furanmethanol, 5-(phenylsulfonyl)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furancarboxaldehyde, 5-(phenylsulfonyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural features
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The phenylsulfonyl group can enhance the compound’s stability and reactivity, facilitating its interaction with specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxaldehyde: Similar structure but with two aldehyde groups at the 2 and 5 positions.
2-Furancarboxaldehyde: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.
5-Formylfurfural: Similar structure but with different substituents, leading to distinct chemical properties
Uniqueness
2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is unique due to the presence of both an aldehyde group and a phenylsulfonyl group. This combination imparts distinct reactivity and stability, making it valuable for various synthetic and industrial applications .
Biological Activity
2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is an organic compound notable for its unique structural features, which include a furan ring substituted at the 5-position with a phenylsulfonyl group and an aldehyde functional group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various synthetic pathways.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Phenylsulfonyl Group : A sulfonyl group attached to a phenyl ring, enhancing reactivity.
- Aldehyde Functional Group : Located at the 2-position, contributing to its electrophilic nature.
The presence of the sulfonyl group is particularly important as it can facilitate interactions with biological macromolecules, potentially influencing enzyme activity or receptor binding.
Pharmacological Properties
Research indicates that derivatives of furan compounds, including 2-furancarboxaldehyde, exhibit a variety of pharmacological activities. Notable activities include:
- Antimicrobial Activity : Compounds with furan moieties have shown effectiveness against various pathogens.
- Antitumor Properties : Some derivatives have been reported to possess cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : Certain furan derivatives act as inhibitors for specific enzymes, including phosphoinositide 3-kinase γ and HCV NS5B polymerase.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that 5-phenyl-2-furaldehyde and its derivatives exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various strains, indicating effective dosage ranges for therapeutic applications.
- Cytotoxicity Assays : In vitro studies on Caco-2 cells showed that compounds derived from 2-furancarboxaldehyde had IC50 values indicating their potential as anticancer agents. For example, one derivative exhibited an IC50 of approximately 25.39 mM after 48 hours of treatment.
- Enzyme Interaction Studies : Interaction studies highlighted that the sulfonyl group enhances binding affinity to target enzymes, suggesting potential pathways for drug development.
Comparative Analysis of Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
5-Phenyl-2-furaldehyde | Furan ring with a phenyl group at position 5 | Lacks sulfonyl functionality |
5-Nitro-2-furaldehyde | Furan ring with a nitro group at position 5 | Exhibits different electronic properties |
5-Chloro-2-furaldehyde | Furan ring with a chlorine substituent | Different reactivity due to halogen presence |
5-(4-Methylphenyl)-2-furaldehyde | Furan ring with a para-methylphenyl substituent | Varies in steric hindrance compared to sulfonyl |
Synthesis and Reactivity
The synthesis of 2-furancarboxaldehyde, 5-(phenylsulfonyl)- can be achieved through various methods, including:
- Oxidation Reactions : Using potassium permanganate to oxidize suitable precursors.
- Reduction Reactions : Employing sodium borohydride for selective reductions.
- Nucleophilic Substitution Reactions : The compound's aldehyde group can react with amines or thiols to form diverse derivatives.
These methods underline the compound's versatility and potential for further functionalization in organic synthesis.
Properties
CAS No. |
39689-09-3 |
---|---|
Molecular Formula |
C11H8O4S |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
5-(benzenesulfonyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H8O4S/c12-8-9-6-7-11(15-9)16(13,14)10-4-2-1-3-5-10/h1-8H |
InChI Key |
TWAKVDWCYBSJDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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